molecular formula C19H34O B073061 (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol CAS No. 1224-28-8

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

Cat. No. B073061
CAS RN: 1224-28-8
M. Wt: 278.5 g/mol
InChI Key: SYSLVOJDLSPMRG-SIBFUHKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol, commonly known as Dihydromyricetin (DHM), is a natural flavonoid compound found in the plant Ampelopsis grossedentata. DHM has been gaining attention in recent years for its potential therapeutic effects on various health conditions.

Mechanism Of Action

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol exerts its effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzyme activity. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and the inflammatory response.

Biochemical And Physiological Effects

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have several biochemical and physiological effects. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can also improve liver function and alcohol metabolism, which may have implications for the treatment of alcohol-related liver disease and hangover symptoms.

Advantages And Limitations For Lab Experiments

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has several advantages for lab experiments, including its low toxicity and high solubility in water. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can be easily administered to cells and animals, making it a useful tool for studying its effects on various biological systems. However, (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has limitations, including its low bioavailability and limited stability in aqueous solutions.

Future Directions

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has shown promise as a therapeutic agent for various health conditions. Future research should focus on elucidating the mechanisms underlying its effects and optimizing its pharmacokinetic properties. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol may have potential applications in the treatment of cancer, diabetes, neurodegenerative disorders, and alcohol-related liver disease. In addition, (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol may have potential as a dietary supplement for promoting overall health and wellness.
Conclusion:
In conclusion, (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol is a natural flavonoid compound found in the plant Ampelopsis grossedentata. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol exerts its effects through various mechanisms, including the modulation of signaling pathways and the inhibition of enzyme activity. (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has potential applications in the treatment of various health conditions and may have implications for promoting overall health and wellness. Further research is needed to fully elucidate the therapeutic potential of (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol.

Synthesis Methods

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can be synthesized from the plant Ampelopsis grossedentata. The extraction process involves grinding the plant material, followed by solvent extraction and purification. The purified compound can then be further processed to obtain (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol. Several methods have been developed for the synthesis of (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol, including chemical synthesis, microbial fermentation, and plant extraction.

Scientific Research Applications

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. In addition, (4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have positive effects on liver function, alcohol metabolism, and hangover symptoms.

properties

CAS RN

1224-28-8

Product Name

(4Ar,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(4aR,4bS,8aS,9S,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

InChI

InChI=1S/C19H34O/c1-17(2)10-7-14-13(12-17)15(20)11-16-18(3,4)8-6-9-19(14,16)5/h13-16,20H,6-12H2,1-5H3/t13-,14-,15-,16-,19+/m0/s1

InChI Key

SYSLVOJDLSPMRG-SIBFUHKCSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H]([C@@H]3[C@@H]2CCC(C3)(C)C)O)(C)C

SMILES

CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C

Canonical SMILES

CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C

Origin of Product

United States

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